Cas no 952183-32-3 (2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone)

2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethanone
- 2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]ethanone
- AKOS005072110
- CB-0739
- 2-methylsulfonyl-1-(4-methylsulfonylphenyl)ethanone
- MFCD09607917
- 2-(methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone
- 2-methanesulfonyl-1-(4-methanesulfonylphenyl)ethan-1-one
- CS-0364805
- 2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethan-1-one
- 952183-32-3
- DTXSID701204139
- 2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone
-
- MDL: MFCD09607917
- Inchi: InChI=1S/C10H12O5S2/c1-16(12,13)7-10(11)8-3-5-9(6-4-8)17(2,14)15/h3-6H,7H2,1-2H3
- InChI Key: YCFVVANKXJSWQY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 276.01261583Da
- Monoisotopic Mass: 276.01261583Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 0.3
Experimental Properties
- Melting Point: 207-209°
2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB256887-25 g |
2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone, 95%; . |
952183-32-3 | 95% | 25 g |
€1,638.60 | 2023-07-20 | |
abcr | AB256887-5g |
2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone, 95%; . |
952183-32-3 | 95% | 5g |
€478.80 | 2025-02-17 | |
TRC | M030915-500mg |
2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone |
952183-32-3 | 500mg |
$ 185.00 | 2022-06-04 | ||
abcr | AB256887-20 g |
2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone, 95%; . |
952183-32-3 | 95% | 20 g |
€1,421.40 | 2023-07-20 | |
A2B Chem LLC | AI78448-1mg |
2-methanesulfonyl-1-(4-methanesulfonylphenyl)ethan-1-one |
952183-32-3 | >95% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI78448-5g |
2-methanesulfonyl-1-(4-methanesulfonylphenyl)ethan-1-one |
952183-32-3 | >95% | 5g |
$540.00 | 2024-07-18 | |
A2B Chem LLC | AI78448-500mg |
2-methanesulfonyl-1-(4-methanesulfonylphenyl)ethan-1-one |
952183-32-3 | >95% | 500mg |
$228.00 | 2024-07-18 | |
A2B Chem LLC | AI78448-10g |
2-methanesulfonyl-1-(4-methanesulfonylphenyl)ethan-1-one |
952183-32-3 | >95% | 10g |
$802.00 | 2024-07-18 | |
Ambeed | A583479-5g |
2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethanone |
952183-32-3 | 95+% | 5g |
$203.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435475-5g |
2-(Methylsulfonyl)-1-(4-(methylsulfonyl)phenyl)ethan-1-one |
952183-32-3 | 95+% | 5g |
¥1463.00 | 2024-04-24 |
2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone Related Literature
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on 2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone
2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone: A Comprehensive Overview
2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone (CAS No. 952183-32-3) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which incorporates two methylsulfonyl groups attached to a phenyl ring and an ethanone moiety. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for research and industrial purposes.
The methylsulfonyl group, also known as the mesyl group (-SO₂Me), is a strong electron-withdrawing group that enhances the electrophilic nature of the compound. This feature makes 2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone highly reactive in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. Recent studies have demonstrated its potential as an intermediate in the synthesis of bioactive compounds, including kinase inhibitors and anti-inflammatory agents.
One of the most notable advancements in the study of this compound involves its application in drug discovery. Researchers have explored its role as a building block for constructing complex molecular architectures with therapeutic potential. For instance, the compound has been utilized in the development of selective kinase inhibitors, which are critical in targeting specific enzymes involved in disease pathways such as cancer and inflammatory disorders.
In addition to its pharmaceutical applications, 2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone has shown promise in agrochemical research. Its ability to act as a precursor for herbicides and fungicides has been extensively investigated. Recent findings suggest that derivatives of this compound exhibit enhanced bioavailability and reduced environmental toxicity compared to traditional agrochemical agents.
The synthesis of 2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone involves a multi-step process that typically begins with the sulfonation of an aromatic ring followed by ketone formation. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the production process, ensuring higher yields and improved purity.
From a structural perspective, the compound's stability is influenced by the electron-withdrawing effects of the methylsulfonyl groups. These groups not only enhance the molecule's reactivity but also contribute to its thermal stability, making it suitable for high-temperature applications in certain industrial processes.
Recent breakthroughs in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into its electronic structure, which has facilitated the design of novel derivatives with tailored functionalities.
In conclusion, 2-(Methylsulfonyl)-1-4-(methylsulfonyl)phenyl-1-ethanone (CAS No. 952183-32-3) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key molecule for future innovations in drug development, agrochemicals, and materials science.
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